

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid physical properties

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Compound of Interest

Compound Name:	(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
Cat. No.:	B591623

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An In-depth Technical Guide on the Physical Properties of **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**. It includes a summary of its physicochemical data, standard experimental protocols for property determination, and a visualization of a key synthetic application.

Core Physical and Chemical Properties

(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, with the CAS Number 1048330-10-4, is a substituted arylboronic acid.^[1] Such compounds are critical intermediates in synthetic organic chemistry, most notably as coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The physical characteristics of this solid compound are summarized below. While specific experimental data for properties such as melting point and solubility are not widely published, typical values and computational predictions are provided alongside established data.

Data Presentation: Summary of Physical Properties

Property	Value	Source
IUPAC Name	(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid	
CAS Number	1048330-10-4	[1]
Molecular Formula	C ₉ H ₁₁ BO ₄	[2]
Molecular Weight	193.99 g/mol	[1] [2]
Physical Form	Solid	
Purity	≥97%	[2]
Storage Conditions	Store at 2-8°C under an inert atmosphere.	
SMILES	O=C(C1=CC(B(O)O)=CC=C1C)OC	[2]
InChI Key	CDWTTYCJDYKRNE-UHFFFAOYSA-N	
Topological Polar Surface Area (TPSA)	66.76 Å ² (Computed)	[2]
LogP	-0.53858 (Computed)	[2]
Hydrogen Bond Donors	2 (Computed)	[2]
Hydrogen Bond Acceptors	4 (Computed)	[2]
Rotatable Bonds	2 (Computed)	[2]

Experimental Protocols

Detailed experimental procedures for the characterization of **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid** are not available in the cited literature. However, the following sections describe standard, widely accepted methodologies for determining key physical properties of solid organic compounds.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]

General Protocol:

- Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
- Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.[5] Common setups include a Thiele tube with a high-boiling oil bath or an electrically heated metal block (e.g., Mel-Temp apparatus).
- Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to find an approximate melting range.[6]
- Accurate Determination: The apparatus is cooled to at least 20°C below the approximate melting point. A fresh sample is heated slowly, at a rate of about 2°C per minute, to allow for thermal equilibrium.[6]
- Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[4] For a pure compound, this range should be narrow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[7] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[8][9]

General Protocol for ¹H and ¹³C NMR:

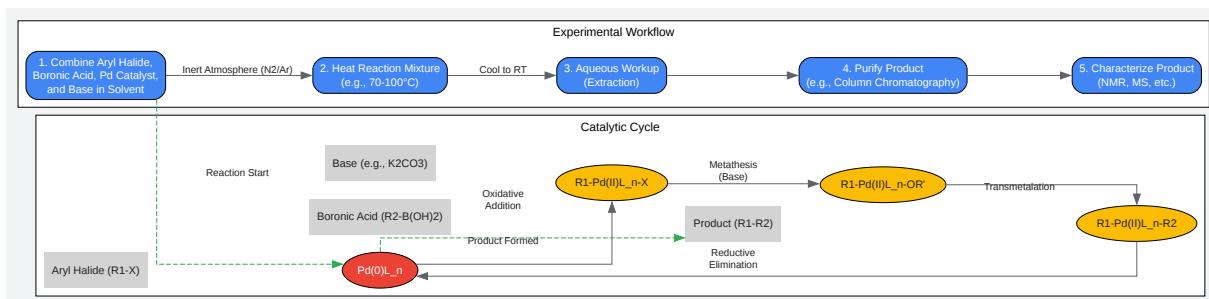
- Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[8] The choice of solvent is critical to avoid obscuring sample signals.

- Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The chemical shifts of the compound's protons are measured relative to the TMS signal, which is set to 0 ppm.[10] Modern instruments can often reference the residual solvent peak.
- Data Acquisition: The solution is filtered into a clean NMR tube.[8] The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard 1D acquisition programs are run to obtain the ^1H and ^{13}C spectra.
- Spectral Interpretation:
 - Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the nucleus.
 - Integration: The area under a ^1H NMR signal is proportional to the number of protons it represents.[10]
 - Spin-Spin Splitting (J-coupling): The splitting of a signal into multiple peaks reveals information about adjacent, non-equivalent nuclei, thus providing connectivity data.[7]
 - ^{13}C NMR: Provides information on the number of unique carbon environments. Techniques like DEPT can distinguish between CH, CH_2 , and CH_3 groups.[8]

Application in Synthesis: The Suzuki-Miyaura Coupling

Arylboronic acids are fundamental building blocks in organic synthesis, primarily used in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex.[11][12] It is widely used in the synthesis of biaryls, polyolefins, and styrenes.[12]

The diagram below illustrates the catalytic cycle and workflow of a typical Suzuki-Miyaura coupling reaction, a primary application for **(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid**.



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Suzuki-Miyaura Coupling Workflow and Catalytic Cycle.

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